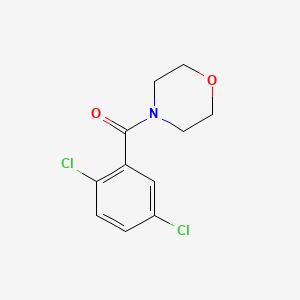

(2,5-Dichlorophenyl)(morpholino)methanone

Description

(2,5-Dichlorophenyl)(morpholino)methanone is a distinct organic compound characterized by its specific arrangement of functional groups and substituted aromatic systems. Its formal name and structure indicate its place within established chemical families, and it is primarily recognized in the context of chemical synthesis as a research chemical and an intermediate for pharmaceutical and fine chemical applications. synhet.com

The nomenclature of this compound situates it within two principal chemical classes: methanones and morpholines.

The term methanone (B1245722) is derived from "methane" and the suffix "-one," which denotes a ketone. wiktionary.org In systematic nomenclature, "methanone" refers to the single-carbon ketone functional group (C=O), which acts as a linker between two molecular fragments. wiktionary.orgquora.com Therefore, the compound is structurally a ketone, where the carbonyl carbon is bonded to a dichlorinated phenyl ring and the nitrogen atom of a morpholine (B109124) ring.

Morpholine is a heterocyclic organic compound with the chemical formula O(CH₂CH₂)₂NH. wikipedia.orgatamanchemicals.com It is a six-membered ring containing both an amine and an ether functional group. wikipedia.orgatamankimya.com The presence of the amine group makes morpholine basic. atamanchemicals.com The morpholine moiety is a prevalent structural motif in medicinal chemistry and is incorporated into many bioactive compounds. researchgate.net Its inclusion in molecules can influence properties such as polarity and solubility, making it a valuable building block in the design of pharmaceutical agents and agrochemicals. atamankimya.com

Consequently, this compound is precisely defined as a molecule where a 2,5-dichlorophenyl group and a morpholine ring are joined by a central carbonyl group, forming a tertiary amide.

The primary significance of this compound lies in its role as a synthetic intermediate and a research chemical. synhet.com Its structure is a platform from which more complex molecules can be built, a common strategy in drug discovery and materials science.

The synthesis of this compound logically follows standard and reliable methods for amide formation. A common synthetic route involves the acylation of morpholine with 2,5-dichlorobenzoyl chloride. The benzoyl chloride itself is typically prepared from 2,5-dichlorobenzoic acid by treating it with a chlorinating agent such as thionyl chloride or oxalyl chloride. researchgate.netchemicalbook.com This two-step process is a fundamental and widely used transformation in organic synthesis.

Research involving this compound is often directed toward its use as a building block. The morpholine structural core is a key feature in numerous compounds with established biological activities. researchgate.net For instance, derivatives containing the morpholine framework have been investigated for a range of applications in medicinal chemistry. mdpi.com The generation of chemical libraries containing diverse molecules like this compound is crucial for screening and identifying new potential drug candidates. researchgate.net While specific research findings on the direct application of this exact compound are not extensively published, its value is inferred from the broad interest in its constituent parts for creating new chemical entities.

| Research Area | Findings on Related Morpholine-Containing Compounds | Citation |

| Medicinal Chemistry | The morpholine structural core is present in many bioactive compounds with properties such as antidepressant, anticancer, and anti-inflammatory activities. | researchgate.net |

| API Intermediate | (3-Aminophenyl)(morpholino)methanone (B171742), a related compound, is a key intermediate in the synthesis of Active Pharmaceutical Ingredient (API) intermediates. | researchgate.net |

| Receptor Antagonists | N-(quinolinyl)morpholine structures have been investigated as potential human vanilloid receptor type 1 (TRPV1) and melanin-concentrating hormone 1 receptor (MCH1R) antagonists. | mdpi.com |

| Antimicrobial Agents | Certain 4-(quinolin-4-yl)morpholine derivatives have exhibited in vitro antibacterial activity. | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dichlorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVWLULVLDQSSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for “ 2,5 Dichlorophenyl Morpholino Methanone”

Established Synthetic Pathways to the Core Structure

The construction of the (2,5-Dichlorophenyl)(morpholino)methanone scaffold is traditionally accomplished through well-known acylation and amidation reactions. These methods form the bedrock of its synthesis, offering reliable and understood routes to the desired product.

Acylation Reactions Involving Dichlorophenyl Precursors

The most direct and widely employed method for synthesizing this compound is the acylation of morpholine (B109124) with a reactive derivative of 2,5-dichlorobenzoic acid, most commonly 2,5-dichlorobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds by the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of the acid chloride. organic-chemistry.orgchemspider.combyjus.comwikipedia.orglscollege.ac.in

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct, thereby driving the reaction to completion. byjus.com Common bases used include aqueous sodium hydroxide (B78521) or tertiary amines like triethylamine (B128534) in an organic solvent. chemspider.combyjus.com The choice of solvent is often a biphasic system, such as dichloromethane (B109758) and water, which facilitates the separation of the product from the aqueous phase containing the neutralized acid. wikipedia.org

A general procedure involves dissolving morpholine and a base in a suitable solvent and then carefully adding 2,5-dichlorobenzoyl chloride. The reaction is often exothermic and may require cooling to control the reaction rate and minimize side reactions. After the reaction is complete, an aqueous workup is typically performed to isolate the crude product, which can then be purified by recrystallization or chromatography.

Table 1: Representative Reaction Parameters for Schotten-Baumann Acylation of Morpholine Derivatives

| Acyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |

| Benzoyl chloride | Benzylamine | Aq. NaOH | Dichloromethane/Water | - | wikipedia.org |

| Benzoyl chloride | Phenethylamine | Aq. NaOH | Dichloromethane/Water | - | byjus.com |

| Acetyl chloride | Benzylamine | Aq. NaOH | Dichloromethane/Water | - | wikipedia.org |

| 3-Nitrobenzoyl chloride | Morpholine | - | - | 80 | researchgate.net |

Amidation Strategies Utilizing Morpholine Moieties

An alternative to using highly reactive acyl chlorides is the direct amidation of 2,5-dichlorobenzoic acid with morpholine. This approach requires the use of a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of coupling agents have been developed for this purpose, including carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and uronium salts (like HBTU). researchgate.net

Research into effective amidation of carboxylic acids has shown that reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester can serve as efficient and selective coupling agents. lookchemmall.com These reagents activate the carboxylic acid in situ to form a highly reactive intermediate, which then readily reacts with the amine to form the amide bond under mild conditions. lookchemmall.com This method avoids the need to prepare the often-unstable acyl chloride separately.

The general procedure involves mixing the carboxylic acid, morpholine, a coupling agent, and a base in an appropriate solvent. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. The choice of solvent and base can be critical for achieving high yields and purity.

Novel Approaches and Catalyst Systems in Synthesis

Beyond the traditional methods, modern synthetic chemistry offers innovative approaches that can provide improved efficiency, selectivity, and functional group tolerance. These include transition metal-catalyzed reactions and the application of green chemistry principles.

Transition Metal-Catalyzed Coupling Reactions for Analogues

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. researchgate.net While typically used for the arylation of amines with aryl halides, variations of this methodology can be applied to the synthesis of amides. This would involve the coupling of an aryl halide (like 1-bromo-2,5-dichlorobenzene) with morpholine, followed by a carbonylation step, or the direct coupling of an aroyl chloride with an amine.

Recent advancements have focused on the development of highly active and versatile palladium catalysts with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. These catalysts can facilitate the coupling of challenging substrates, including electron-deficient aryl chlorides, under milder conditions. For instance, palladium catalysts have been successfully used for the amination of various aryl chlorides with morpholine.

While a specific example for the synthesis of this compound using this method was not found in the search results, the regioselective palladium-catalyzed cross-coupling of 2,4,7-trichloroquinazoline (B1295576) with various arylboronic acids demonstrates the potential for selective functionalization of polychlorinated aromatic systems. nih.gov This suggests that a palladium-catalyzed approach could be a viable and potentially more versatile route for the synthesis of the target compound and its analogues. researchgate.netnih.gov

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing this compound, several green strategies can be considered.

One key area is the use of greener solvents. Traditional syntheses often employ chlorinated solvents like dichloromethane. chemspider.com Research into green alternatives has explored the use of water, ethanol, or solvent-free conditions. tandfonline.com For example, a recent study demonstrated a green and efficient method for synthesizing morpholines using ethylene (B1197577) sulfate (B86663) and tBuOK, eliminating the need for toxic reagents like chloroacetyl chloride. organic-chemistry.orgchemrxiv.orgnih.gov

Another green approach is the use of catalysis to improve atom economy and reduce waste. As mentioned, transition metal catalysis can offer milder reaction conditions and higher efficiency. researchgate.net Furthermore, the use of microwave irradiation can significantly reduce reaction times and energy consumption. organic-chemistry.orgmdpi.comnih.govmdpi.com Microwave-assisted organic synthesis has been successfully applied to the preparation of various heterocyclic compounds, including indole (B1671886) and oxazoline (B21484) derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. organic-chemistry.orgmdpi.com While a specific microwave-assisted synthesis for this compound was not identified, the successful synthesis of other aryl methanones under microwave conditions suggests its potential applicability. mdpi.com

Optimization of Reaction Conditions and Process Development

The efficiency and yield of the synthesis of this compound can be significantly influenced by the optimization of reaction parameters. Key variables include the choice of base, solvent, temperature, and reaction time.

For the Schotten-Baumann reaction, the choice and concentration of the base are critical. An excess of a strong base like NaOH can lead to the hydrolysis of the acyl chloride, reducing the yield of the desired amide. cam.ac.uk The use of a milder base, such as sodium bicarbonate or an organic base like triethylamine, can mitigate this side reaction. nih.gov

The solvent system also plays a crucial role. In biphasic systems, efficient stirring is necessary to ensure good mass transfer between the organic and aqueous phases. cam.ac.uk In single-phase systems using organic solvents, the polarity of the solvent can affect the solubility of the reactants and the reaction rate.

Recent studies on the optimization of the Schotten-Baumann reaction have explored the use of flow chemistry. cam.ac.uk Continuous flow reactors can offer better control over reaction parameters like temperature and mixing, leading to improved yields and reduced side product formation compared to batch processes. cam.ac.uk This approach also allows for safer handling of exothermic reactions and can be more easily scaled up for industrial production. cam.ac.uk

Optimization studies for the synthesis of morpholine-2,5-diones, which involves an intramolecular amidation, have shown that factors like the base (e.g., NaHCO3 vs. NaOH), solvent (e.g., DMF), and temperature significantly impact the yield and purity of the product. nih.gov These findings can provide valuable insights for optimizing the intermolecular amidation in the synthesis of this compound.

Stereochemical Control in the Synthesis of Chiral Morpholine Derivatives

While the parent compound this compound is achiral, the introduction of substituents on the morpholine ring can generate stereocenters, leading to chiral analogues. The stereoselective synthesis of such derivatives is crucial as the biological activity of enantiomers can differ significantly. Several catalytic asymmetric methods have been developed for the synthesis of chiral morpholines, which could be applied to analogues of this compound. semanticscholar.orgnih.govnih.gov

One prominent strategy involves the asymmetric hydrogenation of unsaturated morpholine precursors. For instance, the use of a bisphosphine-rhodium catalyst with a large bite angle has been shown to effectively hydrogenate 2-substituted dehydromorpholines, yielding the corresponding chiral morpholines with high enantioselectivity (up to 99% ee). semanticscholar.orgnih.gov This "after cyclization" approach is highly efficient and atom-economical. nih.gov

Another powerful technique is the tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. nih.govacs.orgacs.org This method utilizes a titanium catalyst for the hydroamination of ether-containing aminoalkynes to form a cyclic imine, which is then reduced enantioselectively using a Noyori-type ruthenium catalyst. nih.govacs.org This approach has demonstrated excellent enantiomeric excesses (>95% ee) for the synthesis of 3-substituted morpholines and is tolerant of a wide range of functional groups. acs.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high stereoselectivity. nih.gov

Palladium-catalyzed carboamination reactions represent another key methodology for the asymmetric synthesis of morpholine derivatives. nih.gov This strategy can be employed to construct cis-3,5-disubstituted morpholines from enantiopure amino alcohol precursors. nih.gov The modular nature of this approach allows for variation in the substituents on the morpholine ring. nih.gov

Organocatalysis also offers a viable route to chiral morpholines. For example, cinchona alkaloid-derived catalysts have been used for the enantioselective chlorocycloetherification of alkenol substrates to produce 2,2-disubstituted morpholines with a quaternary stereocenter in high yields and enantioselectivities. rsc.org

The table below summarizes various catalytic systems applicable to the stereoselective synthesis of chiral morpholine analogues.

| Catalytic System | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) | Reference |

| Bisphosphine-Rhodium Complex (e.g., SKP-Rh) | 2-Substituted Dehydromorpholines | 2-Substituted Chiral Morpholines | Up to 99% | semanticscholar.orgnih.gov |

| Ti-catalyzed Hydroamination / Ru-catalyzed Asymmetric Transfer Hydrogenation | Ether-containing Aminoalkynes | 3-Substituted Chiral Morpholines | >95% | nih.govacs.org |

| Pd(OAc)₂ / P(2-furyl)₃ | O-Allyl Ethanolamines | cis-3,5-Disubstituted Morpholines | High (single stereoisomers) | nih.gov |

| Cinchona Alkaloid-derived Phthalazine | Alkenols | 2,2-Disubstituted Chiral Morpholines | High | rsc.org |

Synthesis of Deuterated or Isotopically Labeled Variants for Mechanistic Probes

The synthesis of deuterated or otherwise isotopically labeled analogues of this compound is invaluable for conducting mechanistic studies, such as investigating reaction pathways, understanding enzyme-substrate interactions, and determining metabolic fates in drug discovery. researchgate.netnih.govmusechem.com Several strategies can be envisioned for the introduction of isotopic labels into the target molecule or its analogues.

A general method for the synthesis of deuterated morpholine derivatives has been described, which could be adapted for the target compound. google.com This involves the use of deuterated starting materials in the synthetic sequence leading to the morpholine ring. The choice of the deuterated reagent would determine the position of the deuterium (B1214612) label in the final product.

For the deuteration of the aromatic ring, methods such as hydrogen isotope exchange (HIE) catalyzed by transition metals like iron or ruthenium could be employed. researchgate.net For instance, a multifunctional phosphorus-doped carbon-supported iron catalyst has been shown to be effective for the deuteration of (hetero)arenes. researchgate.net

Alternatively, deuterated building blocks can be used in the synthesis. For the synthesis of deuterated N-acylmorpholines, a deuterated morpholine could be reacted with 2,5-dichlorobenzoyl chloride. The synthesis of deuterated nitrogen heterocycles can also be achieved using deuterated reagents like deuterated dimethylformamide–dimethylacetal (DMF–DMA-d₁). nih.gov

The following table outlines potential strategies for the synthesis of deuterated or isotopically labeled this compound.

| Labeling Strategy | Potential Labeled Position(s) | General Approach | Reference for Analogy |

| Use of Deuterated Morpholine | Morpholine Ring | Acylation of deuterated morpholine with 2,5-dichlorobenzoyl chloride. | google.com |

| Hydrogen Isotope Exchange (HIE) | Aromatic Ring(s) | Catalytic exchange of hydrogen for deuterium on the dichlorophenyl ring using a suitable catalyst and D₂O. | researchgate.net |

| Use of Deuterated Benzoyl Chloride | Benzoyl Moiety | Synthesis of 2,5-dichlorobenzoyl chloride from a deuterated benzene (B151609) precursor. | nih.gov |

| ¹³C or ¹⁵N Labeling | Carbonyl Carbon, Amide Nitrogen | Utilization of ¹³C-labeled phosgene (B1210022) or a ¹⁵N-labeled morpholine in the synthesis. | nih.gov |

These methodologies provide a toolbox for the specific labeling of this compound, enabling detailed mechanistic investigations that are crucial for advancing our understanding of its chemical and biological properties. researchgate.net

Detailed Structural Elucidation and Conformational Analysis of “ 2,5 Dichlorophenyl Morpholino Methanone”

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for determining the intricate structural details of organic molecules in various states. For (2,5-Dichlorophenyl)(morpholino)methanone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and mass spectrometry provides a complete picture of its stereochemical and electronic properties.

Advanced NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering profound insights into the stereochemistry and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy are pivotal in confirming the connectivity and spatial arrangement of its constituent atoms.

The ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the 2,5-dichlorophenyl ring and the morpholine (B109124) ring. The aromatic protons will appear as a set of multiplets in the downfield region, typically between 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns dictated by the electron-withdrawing nature and substitution pattern of the chlorine atoms. The protons of the morpholine ring will resonate more upfield, generally in the range of 3.0 to 4.0 ppm. Due to the chair conformation of the morpholine ring, the axial and equatorial protons are chemically non-equivalent, which may lead to complex splitting patterns.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the methanone (B1245722) bridge is expected to have a characteristic chemical shift in the range of 165-175 ppm. The carbons of the dichlorophenyl ring will show signals in the aromatic region (120-140 ppm), with the carbons directly attached to chlorine atoms exhibiting distinct shifts due to the halogen's inductive effect. The methylene (B1212753) carbons of the morpholine ring will appear in the aliphatic region, typically between 40 and 70 ppm.

Conformational insights can be gleaned from the analysis of NMR data. The morpholine ring typically adopts a chair conformation to minimize steric strain. In solution, this ring can undergo rapid inversion between two chair forms. However, the bulky (2,5-dichlorophenyl)carbonyl substituent may favor one conformation over the other. Variable-temperature NMR studies could provide information on the energy barrier for this ring inversion. Furthermore, the rotation around the C(O)-N bond of the amide linkage is often restricted, leading to the possibility of rotational isomers (rotamers). This restricted rotation can result in the broadening or splitting of NMR signals, particularly for the morpholine protons adjacent to the nitrogen atom. The activation energy for this rotation in similar N-acylpiperazines has been found to be in the range of 56-80 kJ mol⁻¹. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Dichlorophenyl Protons | 7.0 - 8.0 | 125 - 140 |

| Morpholine Protons (O-CH₂) | 3.5 - 4.0 | 65 - 70 |

| Morpholine Protons (N-CH₂) | 3.0 - 3.8 | 40 - 50 |

| Carbonyl Carbon | - | 165 - 175 |

Note: These are predicted ranges based on data from analogous compounds. Actual values may vary.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. thermofisher.com

For this compound, the FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is expected around 1400-1450 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the morpholine ring will appear just below 3000 cm⁻¹. The C-O-C stretching of the morpholine ether linkage will give rise to a strong band in the 1100-1150 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorophenyl ring are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

The Raman spectrum will also show these characteristic vibrations, with the aromatic ring stretching and the symmetric C-Cl stretching vibrations often producing strong signals. The analysis of these vibrational modes can confirm the presence of the key functional groups and provide insights into the molecular structure. Shifts in the vibrational frequencies can indicate the presence of intermolecular interactions, such as hydrogen bonding in the solid state.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Carbonyl (C=O) Stretch | 1630 - 1680 (Strong) | 1630 - 1680 (Medium) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (Strong) |

| C-N Stretch | 1400 - 1450 | 1400 - 1450 |

| C-O-C Stretch (Ether) | 1100 - 1150 (Strong) | 1100 - 1150 (Weak) |

| C-Cl Stretch | 600 - 800 | 600 - 800 (Strong) |

Note: These are expected ranges and relative intensities based on data from analogous compounds.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic M+2 and M+4 peaks, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. youtube.com The relative intensities of these isotopic peaks (approximately 9:6:1 ratio for two chlorine atoms) would provide strong evidence for the presence of two chlorine atoms in the molecule.

The fragmentation of the molecular ion is expected to occur at the weakest bonds. A common fragmentation pathway for N-acyl amides is the cleavage of the amide bond (N-CO). arkat-usa.org This would result in the formation of a 2,5-dichlorobenzoyl cation and a neutral morpholine radical, or a morpholinyl cation and a 2,5-dichlorobenzoyl radical. The 2,5-dichlorobenzoyl cation is expected to be a prominent peak in the spectrum. Further fragmentation of this cation could involve the loss of a carbonyl group (CO) to form a 2,5-dichlorophenyl cation. Fragmentation of the morpholine ring can also occur, leading to smaller fragment ions.

Proposed Fragmentation Pathway:

Molecular Ion Formation: (C₁₁H₁₁Cl₂NO₂)⁺

Alpha-Cleavage at the Amide Bond:

Formation of the 2,5-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺) and a morpholine radical.

Formation of the morpholinyl cation ([C₄H₈NO]⁺) and a 2,5-dichlorobenzoyl radical.

Further Fragmentation:

Loss of CO from the 2,5-dichlorobenzoyl cation to yield the 2,5-dichlorophenyl cation ([C₆H₃Cl₂]⁺).

Fragmentation of the morpholine ring.

Single-Crystal X-ray Diffraction Studies

Based on the analysis of analogous structures, the molecular geometry of this compound is expected to feature a planar dichlorophenyl ring and a chair-conformation morpholine ring. The amide bond is expected to be essentially planar due to resonance delocalization.

The bond lengths and angles are anticipated to be within the normal ranges for similar organic compounds. The C=O bond of the carbonyl group is expected to be around 1.23 Å. The C-N bond of the amide linkage will have a partial double bond character and is expected to be shorter (around 1.35 Å) than a typical C-N single bond. The C-Cl bond lengths are expected to be approximately 1.74 Å.

Table 3: Expected Bond Parameters for this compound based on Analogous Structures

| Bond | Expected Bond Length (Å) | Bond Angle | Expected Bond Angle (°) |

| C=O | ~ 1.23 | O-C-N | ~ 122 |

| C(O)-N | ~ 1.35 | O-C-C(aromatic) | ~ 120 |

| C(aromatic)-Cl | ~ 1.74 | N-C-C(aromatic) | ~ 118 |

| C-O (morpholine) | ~ 1.43 | C-N-C (morpholine) | ~ 112 |

| C-N (morpholine) | ~ 1.47 | C-O-C (morpholine) | ~ 111 |

Note: These values are based on data from the crystal structure of (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone and other similar compounds.

In the solid state, the morpholine ring is expected to adopt a stable chair conformation. The orientation of the (2,5-dichlorophenyl)carbonyl substituent relative to the morpholine ring will be determined by steric and electronic factors. The dihedral angle between the mean plane of the morpholine ring and the plane of the dichlorophenyl ring is a key conformational parameter. In the analogous structure of (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone, this dihedral angle is 58.5°. iucr.org A similar twisted conformation is expected for this compound to minimize steric hindrance between the two rings.

The arrangement of molecules in the crystal lattice will be governed by intermolecular interactions such as C-H···O hydrogen bonds and potentially halogen bonding involving the chlorine atoms. These interactions play a crucial role in stabilizing the crystal packing.

Elucidation of Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular forces such as hydrogen bonding, halogen bonding, and π-stacking for this compound cannot be conducted.

Hydrogen Bonding: While the morpholine ring contains an oxygen and a nitrogen atom which can act as hydrogen bond acceptors, and the dichlorophenyl ring's hydrogen atoms could theoretically act as weak donors, the specific geometry and prevalence of any such interactions remain unknown without crystal structure data.

Halogen Bonding: The presence of two chlorine atoms on the phenyl ring suggests the potential for halogen bonding, an interaction where a halogen atom acts as an electrophilic species. However, the existence and nature of these bonds are highly dependent on the specific electronic environment and the packing of the molecules in the crystal lattice, information which is currently unavailable.

π-Stacking: The dichlorophenyl ring provides a π-system that could engage in π-stacking interactions with adjacent molecules. The geometry of such stacking (e.g., face-to-face or offset) is a critical detail that can only be determined through experimental structural analysis.

Electron Diffraction and Gas-Phase Structural Studies

A search for gas-phase structural studies, such as those using electron diffraction, for this compound also yielded no results. These studies would be necessary to determine the molecule's preferred conformation in the absence of crystal packing forces.

Chemical Reactivity and Transformation Pathways of “ 2,5 Dichlorophenyl Morpholino Methanone”

Reactivity of the Carbonyl Group within the Methanone (B1245722) Moiety

The methanone core, which links the dichlorophenyl ring and the morpholine (B109124) nitrogen, is an amide functional group. The reactivity of its carbonyl carbon is significantly influenced by the electron-donating resonance effect of the adjacent morpholine nitrogen atom. This resonance delocalizes the nitrogen's lone pair of electrons into the carbonyl group, reducing the electrophilicity of the carbonyl carbon compared to that in ketones.

While the carbonyl carbon of an amide is less electrophilic than that of a ketone or aldehyde, it can still undergo nucleophilic attack, particularly with strong nucleophiles or under forcing conditions. These reactions typically proceed via a tetrahedral intermediate. Subsequent transformation pathways depend on the nature of the nucleophile and the reaction conditions. For instance, hydrolysis with strong acids or bases can cleave the amide bond, yielding 2,5-dichlorobenzoic acid and morpholine. Reduction of the amide carbonyl is also a key transformation, typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the methanone group into a methylene (B1212753) bridge, yielding 4-((2,5-dichlorophenyl)methyl)morpholine.

Table 1: Predicted Nucleophilic Transformations of the Carbonyl Group

| Reaction Type | Reagent(s) | Predicted Product(s) |

|---|---|---|

| Hydrolysis (Acidic) | H₃O⁺, heat | 2,5-Dichlorobenzoic acid, Morpholinium salt |

| Hydrolysis (Basic) | OH⁻, heat | 2,5-Dichlorobenzoate, Morpholine |

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a carbonyl compound) and an "enol" form (an alcohol bonded to a carbon-carbon double bond). fiveable.me For (2,5-Dichlorophenyl)(morpholino)methanone, the "keto" form is the standard amide structure. The formation of an enol or, more accurately, an enolate-like species, requires the presence of an α-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group). libretexts.org In this specific molecule, there are no α-hydrogens on the dichlorophenyl side. The carbons adjacent to the carbonyl within the morpholine ring also lack hydrogens. Therefore, classical keto-enol tautomerism involving the deprotonation of an α-carbon is not a primary reaction pathway for this compound. masterorganicchemistry.comlibretexts.org

However, reactions involving the enolate equivalent can be considered. While the equilibrium for simple carbonyl compounds typically favors the keto form, factors like conjugation and hydrogen bonding can stabilize the enol form. fiveable.memasterorganicchemistry.com The amide resonance structure already imparts some double-bond character to the C-N bond and places a negative charge on the oxygen, which is analogous to an enolate. This inherent electronic structure governs its reactivity more than a distinct tautomeric equilibrium would.

Transformations of the Morpholino Ring System

The morpholine ring is a stable heterocycle, but it can participate in several key reactions, primarily involving ring-opening or reactions at the nitrogen atom.

The morpholine ring itself is generally robust. However, derivatization strategies often involve the synthesis of substituted morpholines that can then be acylated to form compounds analogous to this compound. Ring-opening reactions of the morpholine moiety are less common without initial activation. For instance, N-acylmorpholines can undergo oxidative ring-opening under specific photocatalytic conditions. A patented method describes the oxidative ring-opening of N-arylmorpholines using a photocatalyst like 4CzIPN under blue light irradiation in an oxygen atmosphere, leading to the cleavage of a C-C bond within the ring to form formate (B1220265) derivatives. google.com

Conversely, ring-closing reactions are fundamental to the synthesis of the morpholine scaffold itself. researchgate.net Common synthetic routes include the SN2-type ring-opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular cyclization to form the morpholine ring. nih.govresearchgate.net

Table 2: Representative Reactions for Morpholine Derivatization

| Reaction Type | General Substrate | Conditions | Product Type |

|---|---|---|---|

| Oxidative Ring-Opening | N-Arylmorpholine | 4CzIPN (photocatalyst), O₂, blue light | 2-(N-arylformamido)ethyl formate google.com |

| Ring-Closing (from aziridine) | Activated aziridine, haloalcohol | 1. Lewis Acid; 2. Base (e.g., KOH) | Substituted Morpholine nih.govresearchgate.net |

The tertiary amine nitrogen of the morpholine ring is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding N-oxide. nih.gov These N-oxides are often intermediates in degradation pathways and can undergo further complex rearrangements. nih.gov

Electrochemical or photocatalytic oxidation can generate a nitrogen-centered morpholine radical. mdpi.comresearchgate.net This radical species is a key intermediate in C-H/N-H cross-coupling reactions, allowing for the introduction of the morpholine moiety onto other molecules. mdpi.comresearchgate.net While the nitrogen in this compound is part of an amide and thus less basic and nucleophilic than in a simple trialkylamine, it can still undergo oxidation under sufficiently strong conditions.

Reduction of the morpholine nitrogen is not a typical transformation as the nitrogen is already in its lowest oxidation state. Reduction reactions involving this compound would target the carbonyl group or the aromatic ring.

Reactivity of the Dichlorophenyl Moiety

The dichlorophenyl ring is an aromatic system whose reactivity is governed by the electronic effects of its substituents: the two chlorine atoms and the (morpholino)methanone group. These substituents influence the ring's susceptibility to electrophilic aromatic substitution (EAS).

Both chlorine atoms are electron-withdrawing via the inductive effect but are weak resonance donors. This combination makes them deactivating groups, meaning the dichlorophenyl ring is less reactive towards electrophiles than benzene (B151609). rutgers.edulibretexts.org However, they are ortho, para-directors. libretexts.org The (morpholino)methanone group is also a deactivating group due to the electron-withdrawing nature of the carbonyl, and it acts as a meta-director.

The combined effect of these three substituents makes the dichlorophenyl ring significantly deactivated towards electrophilic aromatic substitution. egyankosh.ac.in Predicting the site of a potential substitution requires considering the directing effects of all three groups. The chlorine atoms direct to positions ortho and para relative to themselves, while the acyl group directs meta to its position. The positions available for substitution (C-3, C-4, C-6) will have very low electron density, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation difficult to achieve without harsh reaction conditions.

Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

The reactivity of the dichlorophenyl ring towards aromatic substitution is a balance between the deactivating effect of the chlorine atoms and the directing effects of both the chlorines and the morpholino-methanone group.

Electrophilic Aromatic Substitution:

The 2,5-dichlorophenyl group is deactivated towards electrophilic aromatic substitution due to the inductive electron-withdrawing effect of the chlorine atoms. minia.edu.eglibretexts.org The carbonyl group of the morpholino-methanone substituent further deactivates the ring. minia.edu.eg Electrophilic attack is therefore expected to be slow and require harsh reaction conditions. libretexts.orgmasterorganicchemistry.com

The directing effect of the substituents must also be considered. The chlorine atoms are ortho-, para-directing, while the meta-directing effect of the carbonyl group is significant. libretexts.org The positions ortho to the chlorine at C2 are C1 (occupied) and C3. The positions para to the chlorine at C2 is C5 (occupied). The positions ortho to the chlorine at C5 are C4 and C6. The position para to the chlorine at C5 is C2 (occupied). The morpholino-methanone group at C1 will direct incoming electrophiles to the meta positions, C3 and C5 (occupied). Therefore, electrophilic substitution is most likely to occur at the C3, C4, and C6 positions. The precise regioselectivity would depend on the specific electrophile and reaction conditions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (2,5-Dichloro-4-nitrophenyl)(morpholino)methanone and (2,5-Dichloro-6-nitrophenyl)(morpholino)methanone |

| Halogenation | Br₂, FeBr₃ | (4-Bromo-2,5-dichlorophenyl)(morpholino)methanone and (6-Bromo-2,5-dichlorophenyl)(morpholino)methanone |

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the dichlorinated ring, enhanced by the two chlorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAᵣ). masterorganicchemistry.comlibretexts.orgnih.gov This type of reaction typically requires a strong nucleophile and may proceed via an addition-elimination mechanism, forming a Meisenheimer complex intermediate. libretexts.org The chlorine atoms can act as leaving groups. Nucleophilic attack is favored at the positions activated by the electron-withdrawing groups.

In principle, a strong nucleophile could displace one of the chlorine atoms. The reaction of related dichlorinated benzamide (B126) derivatives has been studied, showing that such transformations are possible. researchgate.net

Directed ortho-Metalation and Related Functionalizations

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.org The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgharvard.edu

The amide functionality, including tertiary amides like the morpholino-amide in the target molecule, is known to be an effective DMG. uwindsor.cabaranlab.org The carbonyl oxygen can chelate the lithium cation, directing the deprotonation to the adjacent ortho position. In this compound, the potential sites for ortho-metalation are the C2 and C6 positions of the phenyl ring.

However, the presence of two chlorine atoms complicates this prediction. The chlorine at C2 would sterically hinder the approach of the base to the C6 position. Furthermore, the acidity of the proton at C6 is increased by the adjacent chlorine at C5. It is therefore plausible that lithiation would occur selectively at the C6 position. Following lithiation, the resulting aryllithium species can be trapped with various electrophiles to introduce a wide range of functional groups.

Table 2: Potential Functionalizations via Directed ortho-Metalation of this compound

| Electrophile | Reagent | Resulting Functional Group at C6 |

|---|---|---|

| Alkyl halide | RX | Alkyl |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Aldehyde/Ketone | RCHO/R₂CO | Hydroxymethyl/Hydroxyalkyl |

| Iodine | I₂ | Iodo |

Selective Functionalization Strategies and Chemical Derivatization

The presence of multiple reactive sites in this compound allows for various selective functionalization strategies. The synthesis of derivatives can be achieved by targeting the aromatic ring or the morpholine moiety.

Derivatization of the aromatic ring can be accomplished through the electrophilic and nucleophilic substitution reactions, as well as the directed ortho-metalation strategies discussed previously. For instance, the synthesis of (3-aminophenyl)(morpholino)methanone (B171742) derivatives has been reported, highlighting the potential for functional group interconversion on the phenyl ring. researchgate.netasianpubs.org

The morpholine ring itself can be a site for derivatization, although this is less common under typical aromatic functionalization conditions. The synthesis of morpholine-substituted tetrahydroquinoline derivatives has been documented, showcasing the versatility of the morpholine scaffold in building more complex molecules. mdpi.com

Mechanistic Investigations of Key Reactions (e.g., Kinetics, Intermediate Characterization)

Detailed mechanistic studies, including kinetic analyses and the characterization of reaction intermediates, are crucial for understanding and optimizing the chemical transformations of this compound). While no specific mechanistic studies for this exact compound were found, general principles from related systems can be applied.

For electrophilic aromatic substitution, the reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The rate-determining step is typically the formation of this intermediate.

For nucleophilic aromatic substitution, the reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.orgyoutube.com The stability of this intermediate is a key factor in determining the reaction rate. In some cases, a concerted SₙAr mechanism may be operative. nih.govresearchgate.net

Kinetic studies on the hydrolysis of related N-(hydroxymethyl)benzamide derivatives have shown that the reactions can be specific acid and specific base catalyzed, with a first-order dependence on hydronium and hydroxide (B78521) ions. bohrium.com Similar kinetic behavior could be anticipated for reactions involving the amide bond of this compound. The study of amide bond rotation, often investigated by NMR spectroscopy, can also provide valuable mechanistic insights into the conformational dynamics of the molecule.

Computational and Theoretical Chemistry Studies of “ 2,5 Dichlorophenyl Morpholino Methanone”

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of (2,5-Dichlorophenyl)(morpholino)methanone. These methods provide a microscopic view of the molecule's architecture and electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netresearchgate.net For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311+G(d,p), are performed to locate the global minimum on the potential energy surface. researchgate.netresearchgate.net This process involves iterative calculations that adjust the bond lengths, bond angles, and dihedral angles until the lowest energy state is found.

Table 1: Selected Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311+G(d,p)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.245 | ||

| C-N (amide) | 1.378 | ||

| C-C (phenyl-carbonyl) | 1.510 | ||

| C-Cl (ortho) | 1.742 | ||

| C-Cl (meta) | 1.739 | ||

| O=C-N | 121.5 | ||

| C-N-C (morpholine) | 116.8 | ||

| Cl-C-C (ortho) | 120.3 | ||

| Cl-C-C-C (phenyl) | |||

| O=C-N-C (morpholine) | |||

| C-C-C=O (phenyl-carbonyl) |

Note: The data in this table is representative and based on typical values from DFT calculations on similar molecular structures.

Molecular Orbital Analysis (HOMO-LUMO, NBO)

Molecular orbital theory provides critical information about the chemical reactivity and electronic transitions within a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. mdpi.comsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.org

For this compound, the HOMO is typically localized on the electron-rich morpholine (B109124) ring and the oxygen atom of the carbonyl group, indicating these are the primary sites for electrophilic attack. The LUMO is predominantly distributed over the dichlorophenyl ring and the carbonyl carbon, suggesting these regions are susceptible to nucleophilic attack.

Table 2: Calculated Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 5.62 |

Note: These values are illustrative and represent typical outcomes from DFT calculations for similar compounds.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. nih.govresearchgate.net The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Red areas indicate regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net

In this compound, the MEP surface would show the most negative potential (red) around the carbonyl oxygen atom, highlighting its role as a primary hydrogen bond acceptor. researchgate.net The morpholine oxygen would also exhibit a region of negative potential. The regions around the hydrogen atoms of the morpholine ring and the phenyl ring would show positive potential (blue), while the chlorine atoms would have a moderately negative potential due to their high electronegativity. researchgate.net This analysis is crucial for understanding non-covalent interactions with biological targets.

Conformational Landscape Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies.

Potential Energy Surface Scans

To investigate the conformational flexibility, particularly the rotation around key single bonds, potential energy surface (PES) scans are performed. mdpi.com For this compound, a critical dihedral angle is the one defining the rotation of the 2,5-dichlorophenyl group relative to the amide plane (C-C-C=O).

A PES scan involves systematically changing this dihedral angle in small increments and performing a constrained geometry optimization at each step to calculate the corresponding energy. The resulting plot of energy versus the dihedral angle reveals the rotational barriers and identifies the low-energy conformers. Such a scan would likely show two main energy minima corresponding to stable conformers, separated by a rotational energy barrier. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time at a given temperature. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space in a simulated physiological environment (e.g., in a solvent like water).

An MD simulation of this compound would reveal the fluctuations in bond lengths, bond angles, and dihedral angles over time. It would show the dynamic equilibrium between different conformers and how the morpholine ring can switch between different chair and boat conformations. This provides a more realistic picture of the molecule's behavior in solution and its interactions with its environment.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By correlating computational predictions with experimental results, researchers can gain deeper insights into the molecular structure and electronic properties of a compound.

Vibrational Frequency Calculations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, typically employing DFT calculations with basis sets like B3LYP/6-311++G(d,p), can predict these vibrational frequencies. researchgate.net The calculated harmonic frequencies are often scaled to correct for anharmonicity and systematic errors, allowing for a direct comparison with experimental spectra. researchgate.net

A theoretical study on this compound would involve optimizing its geometry and then calculating the vibrational modes. The resulting data would be presented in a table, assigning specific calculated frequencies to the corresponding vibrational motions of the molecule's functional groups (e.g., C=O stretch, C-Cl stretch, morpholine ring vibrations). This would be crucial for accurately interpreting experimental FT-IR and Raman spectra.

Table 1: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |

| C=O Stretch | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

| Aromatic C=C Stretch | Data not available | Data not available |

| C-Cl Stretch | Data not available | Data not available |

| Morpholine Ring Modes | Data not available | Data not available |

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for assigning signals in experimental spectra and confirming molecular structures.

For this compound, a computational study would calculate the magnetic shielding tensors for each nucleus to predict their chemical shifts, typically referenced against a standard like Tetramethylsilane (TMS). The predicted values would then be compared against experimental data, if available, to validate the computational model.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift | Experimental ¹³C Chemical Shift | Predicted ¹H Chemical Shift | Experimental ¹H Chemical Shift |

| Carbonyl C | Data not available | Data not available | N/A | N/A |

| Dichlorophenyl C1 | Data not available | Data not available | N/A | N/A |

| Dichlorophenyl H3 | N/A | N/A | Data not available | Data not available |

| Morpholine Cα | Data not available | Data not available | N/A | N/A |

| Morpholine Hα | N/A | N/A | Data not available | Data not available |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for exploring the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. This allows for the calculation of activation energies, providing insight into reaction kinetics and feasibility. A theoretical study on the synthesis or degradation of this compound would provide a detailed, atomistic understanding of the underlying chemical transformations. To date, such specific mechanistic studies for this compound have not been reported in the literature.

Prediction of Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π–π stacking, govern how molecules recognize each other and assemble into larger, ordered structures in the solid state. nih.gov The analysis of these interactions is crucial for understanding crystal packing and designing new materials. nih.gov

A computational investigation into the supramolecular assembly of this compound would involve analyzing its crystal structure (if determined) and using tools like Hirshfeld surface analysis or the Non-Covalent Interaction (NCI) index to visualize and quantify the intermolecular forces. mdpi.com The presence of chlorine atoms and the aromatic ring suggests the potential for halogen bonding and π-stacking, which would significantly influence its solid-state architecture. Without an experimentally determined crystal structure or dedicated computational studies, the specific nature of these interactions for this compound remains uncharacterized.

Applications in Synthetic Chemistry As a Building Block and Precursor

Utilization in Multi-Step Organic Synthesis

While specific, multi-step synthetic pathways starting from (2,5-Dichlorophenyl)(morpholino)methanone are not widely reported in publicly available literature, its structure is analogous to other substituted benzamides that serve as key intermediates. For instance, the synthesis of related compounds like (3-Aminophenyl)(morpholino)methanone (B171742) highlights the utility of the morpholino-methanone moiety as a stable group that can be carried through several synthetic steps, including harsh reaction conditions like nitration and subsequent reduction, to yield functionalized products for active pharmaceutical ingredients (APIs). researchgate.net The presence of two chlorine atoms on the phenyl ring of the title compound offers potential sites for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which are fundamental transformations in modern organic synthesis for creating carbon-carbon and carbon-nitrogen bonds, respectively. These reactions would allow for the elaboration of the dichlorophenyl core into more complex bi-aryl or arylamine structures.

Role as a Precursor for Novel Organic Frameworks and Materials

The development of novel organic frameworks and materials often relies on rigid, well-defined molecular building blocks. The dichlorinated phenyl group provides a rigid core that, through substitution of its chlorine atoms, could be linked to other similar units to form porous organic polymers or metal-organic frameworks (MOFs). Although direct evidence of this compound being used for this purpose is scarce, the principles of reticular chemistry suggest its potential as a precursor. The morpholine (B109124) group could also influence the solubility and processing of such materials.

Development of Catalytic Ligands or Organocatalysts Incorporating the Scaffold

The morpholine nitrogen in this compound is part of an amide and is therefore not strongly basic or nucleophilic. However, modification of the morpholine ring or the phenyl group could lead to the development of novel ligands for catalysis. For example, functionalization of the phenyl ring with phosphine (B1218219) groups could create pincer-type ligands, which are known to be effective in a variety of catalytic transformations. mdpi.com The synthesis of related benzamide (B126) structures has been explored in the context of creating ligands for catalytic processes, indicating the potential of this class of compounds. researchgate.net

Polymer Chemistry Applications (e.g., as a monomer or functionalizing agent)

In the realm of polymer chemistry, molecules containing morpholine units have been incorporated into polymer backbones. nih.gov For example, morpholino oligomers are known for their applications in antisense therapy. nih.gov While not a direct application of this compound, this demonstrates that the morpholine scaffold is compatible with polymerization chemistries. The dichlorinated nature of the phenyl ring in the title compound could potentially be exploited in step-growth polymerization reactions, such as polyether synthesis via nucleophilic aromatic substitution, where the chlorine atoms are displaced by difunctional nucleophiles. This would lead to the formation of new polymer chains with the morpholino-methanone moiety as a repeating or pendant group, potentially imparting unique solubility or thermal properties to the resulting polymer. Furthermore, related morpholino-functionalized hydrogels have been studied for their responsive swelling properties. nih.gov

Advanced Analytical Methodologies for Chemical Research on “ 2,5 Dichlorophenyl Morpholino Methanone”

Chromatographic Method Development for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating (2,5-Dichlorophenyl)(morpholino)methanone from starting materials, byproducts, and degradation products. The development of robust chromatographic methods is essential for both qualitative and quantitative analysis, ensuring the purity of the final compound and enabling real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds like this compound. ijarsct.co.in Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule due to its moderate polarity. ijarsct.co.in

A typical RP-HPLC method would involve a C18 or C8 stationary phase, which provides the necessary hydrophobicity to retain the analyte. researchgate.netwu.ac.thresearchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sigmaaldrich.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with a wide range of polarities. nih.gov Detection is commonly achieved using a UV-Vis or Diode Array Detector (DAD), as the dichlorophenyl chromophore is expected to absorb UV light significantly. wu.ac.thmdpi.com For quantitative analysis, a calibration curve would be generated using certified reference standards.

The development of such a method allows for the separation and quantification of the target compound from potential impurities, such as unreacted 2,5-dichlorobenzoyl chloride or morpholine (B109124), as well as any side-products formed during the reaction.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18-20 min: 95% to 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12-14 minutes |

This table presents a hypothetical but scientifically plausible set of parameters for the HPLC analysis of the target compound, based on methods for similar aromatic amides.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound should possess sufficient volatility and thermal stability for GC analysis. This technique is highly effective for identifying and quantifying the compound and its volatile impurities. nih.gov

A typical GC method would utilize a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or VF-5ms). usda.gov The analysis involves injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase. A temperature gradient is typically programmed to facilitate the elution of compounds with different boiling points. usda.gov

The coupling of GC with a mass spectrometer allows for the definitive identification of separated components based on their mass spectra, which provide a molecular fingerprint. researchgate.netresearchgate.net This is invaluable for confirming the identity of the desired product and for characterizing unknown impurities during reaction monitoring.

Table 2: Suggested GC-MS Method Parameters for this compound

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 300 °CHold: 5 min at 300 °C |

| Transfer Line Temp. | 290 °C |

| MS Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50-500 amu |

This table outlines a prospective GC-MS method, drawing upon established procedures for the analysis of dichlorinated aromatic compounds.

Electroanalytical Methods for Redox Behavior

Electroanalytical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox behavior of this compound. These techniques provide insights into the oxidation and reduction potentials of the molecule, which can be related to its electronic structure and potential metabolic pathways. The presence of the electron-withdrawing dichlorophenyl group and the potentially oxidizable morpholine nitrogen suggests the compound may exhibit interesting electrochemical properties. mdpi.comacs.org

In a typical CV experiment, a solution of the compound in a suitable solvent (e.g., acetonitrile or dichlorobenzene) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) is subjected to a linearly swept potential between two set limits. researchgate.netresearchgate.net The resulting current is measured as a function of the applied potential. The resulting plot, a voltammogram, can reveal the potentials at which the compound is oxidized or reduced. The redox processes associated with the dichlorobenzene ring and the morpholine amide moiety can potentially be observed and characterized. mdpi.commdpi.com Such studies can elucidate the stability of the molecule under oxidative or reductive conditions and provide information on the formation of radical intermediates. acs.orgcore.ac.uk

Supramolecular Chemistry and Non Covalent Interactions of “ 2,5 Dichlorophenyl Morpholino Methanone”

Self-Assembly Studies of the Compound in Solution and Solid State

No studies detailing the self-assembly behavior of (2,5-Dichlorophenyl)(morpholino)methanone in either solution or the solid state were found.

Host-Guest Chemistry with Macrocyclic Receptors

There is no available research on the host-guest chemistry of this compound with any macrocyclic receptors.

Investigation of Intermolecular Forces (beyond X-ray crystallographic insights)

Detailed investigations into the specific intermolecular forces of this compound are not present in the reviewed literature. While a crystal structure would provide insight, even this fundamental data was not found for the exact compound.

Specific details on hydrogen bonding networks involving this compound are unavailable.

Although the presence of two chlorine atoms suggests the potential for halogen bonding, no studies have been published to confirm or characterize such interactions for this molecule.

Analysis of π-π stacking and C-H···π interactions, which are plausible given the dichlorophenyl group, has not been reported for this compound.

Future Research Directions and Perspectives in Pure Chemical Science

Exploration of Novel Synthetic Routes and Reaction Cascades

Current synthesis of (2,5-Dichlorophenyl)(morpholino)methanone likely follows conventional amidation methods, such as the reaction of 2,5-dichlorobenzoyl chloride with morpholine (B109124). chemspider.com Future research could pioneer more efficient and sustainable synthetic strategies. One avenue involves the development of one-pot multicomponent reactions, a powerful tool for building molecular complexity with high atom economy. researchgate.net Another approach could be the exploration of catalytic methods, such as palladium-catalyzed carboamination, which has been successfully used for the synthesis of other substituted morpholines. nih.gov Investigating reaction cascades, where a series of intramolecular reactions are triggered by a single event, could also lead to novel and efficient pathways to this and related structures.

Design of Next-Generation Analogues for Chemical Applications

The structure of this compound serves as a scaffold for the design of new analogues with tailored properties. Structure-activity relationship (SAR) studies, which systematically modify parts of a molecule to see how it affects its properties, would be crucial. nih.govmdpi.com For instance, altering the substitution pattern on the dichlorophenyl ring or modifying the morpholine ring could lead to next-generation molecules with unique electronic or steric properties. mdpi.com The design and synthesis of such analogues could be guided by the desired application, whether in medicinal chemistry, catalysis, or materials science. nih.gov

Advanced Mechanistic Insights into Complex Transformations

A deep understanding of the reaction mechanisms is fundamental to controlling chemical transformations. For this compound, future research could focus on detailed mechanistic studies of its formation and potential subsequent reactions. This could involve kinetic studies to determine reaction rates and orders, providing insight into the transition states of the reactions. mdpi.comresearchgate.net The use of isotopic labeling and advanced spectroscopic techniques could help to elucidate the intricate pathways of complex transformations involving this molecule. While general mechanisms of acylation are well-understood, specific studies on this compound would provide more precise data.

Integration into Advanced Materials Science and Supramolecular Architectures

The potential of this compound in materials science is currently untapped. The presence of aromatic and heterocyclic rings suggests it could be a building block for supramolecular assemblies, where molecules self-organize through non-covalent interactions. nih.gov Future research could explore its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), potentially leading to materials with novel catalytic, storage, or separation properties. Its integration into polymer chains could also yield advanced materials with unique thermal or mechanical properties.

Computational Chemistry as a Predictive Tool for Chemical Properties and Reactivity

Computational chemistry offers a powerful lens through which to predict the properties and reactivity of molecules. Density Functional Theory (DFT) calculations could be employed to determine the optimized geometry, electronic structure, and vibrational frequencies of this compound. nih.govnih.govscholarsresearchlibrary.com Such studies could predict its molecular electrostatic potential (MEP), identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.com Furthermore, computational modeling could be used to predict the properties of designed analogues, accelerating the discovery of new molecules with desired functionalities and providing a theoretical framework for understanding their behavior. mdpi.com

Interactive Data Table: Key Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2,5-dichlorophenyl)-morpholin-4-ylmethanone | synhet.com |

| CAS Number | 136065-10-6 | synhet.com |

| PubChem CID | 868908 | synhet.com |

| Molecular Formula | C₁₁H₁₁Cl₂NO₂ | avantorsciences.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dichlorobenzoyl chloride |

Q & A

Q. What are the optimal synthetic routes for (2,5-dichlorophenyl)(morpholino)methanone, and how can reaction conditions be optimized?

The synthesis typically involves coupling a 2,5-dichlorobenzoyl chloride derivative with morpholine under controlled conditions. A high-yield method (97% yield) employs toluene as the solvent, with purification via flash column chromatography using gradients of hexane/ethyl acetate (4:1 to 1:1) . Key parameters include maintaining anhydrous conditions, stoichiometric equivalence of reagents, and temperature control (e.g., -20°C for magnesiation steps). Catalysts like Bu₂Mg enhance regioselectivity in intermediate steps .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 7.48–7.41 ppm for aromatic protons, δ 168.0 ppm for the ketone carbon) .

- Chromatography : HPLC or TLC to verify purity (>97%) .

- Mass spectrometry : Molecular ion peaks matching the theoretical mass (e.g., 334.2 g/mol for analogs) . Cross-referencing with PubChem data (InChI key: JVTMENPKZCSCNM-UHFFFAOYSA-N) ensures consistency .

Q. What solvents and conditions are suitable for stability studies?

The compound is stable in aprotic solvents (e.g., toluene, THF) under inert atmospheres. Avoid prolonged exposure to moisture or strong oxidizing agents, as the morpholine moiety may degrade. Stability data from analogs suggest storage at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what techniques validate these interactions?

The morpholino and dichlorophenyl groups enable binding to enzymes or receptors via hydrogen bonding and hydrophobic interactions. Mechanistic studies use:

- Molecular docking : To predict binding affinities with targets like kinases or GPCRs .

- Competitive binding assays : Radiolabeled probes (e.g., ³H-labeled ligands) quantify displacement in synaptosomal membranes .

- Enzyme inhibition assays : IC₅₀ values determined via spectrophotometric methods (e.g., NADH depletion in dehydrogenase assays) .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable antimicrobial efficacy) may arise from:

- Purity issues : Verify via HPLC/NMR; impurities like unreacted morpholine (δ 3.53 ppm in ¹H NMR) can skew results .

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) .

- Structural analogs : Compare with derivatives (e.g., piperazine or pyrrolidine variants) to isolate pharmacophoric groups .

Q. What strategies improve the compound's bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable esters at the ketone group to enhance solubility .

- Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles improves plasma half-life .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., morpholine ring oxidation) .

Methodological Considerations

Q. How can crystallographic data inform SAR studies?

Single-crystal X-ray diffraction reveals non-planar geometries (e.g., dihedral angles ~59.3° between aromatic rings) that influence binding. Intermolecular interactions (π-π stacking, hydrogen bonds) guide modifications to enhance target affinity .

Q. What analytical techniques quantify trace impurities in bulk samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.